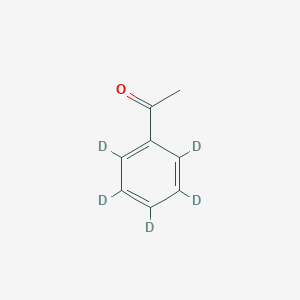

Acetophenone-2',3',4',5',6'-d5

概述

描述

Acetophenone-2’,3’,4’,5’,6’-d5 is a deuterated form of acetophenone, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5COCH3 and has a molecular weight of 125.18 g/mol . Deuterated compounds like Acetophenone-2’,3’,4’,5’,6’-d5 are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.

准备方法

Synthetic Routes and Reaction Conditions

Acetophenone-2’,3’,4’,5’,6’-d5 can be synthesized through several methods. One common method involves the deuteration of acetophenone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration of the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of Acetophenone-2’,3’,4’,5’,6’-d5 may involve the use of deuterated benzene as a starting material. The deuterated benzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield Acetophenone-2’,3’,4’,5’,6’-d5 .

化学反应分析

Oxidation Reactions

Acetophenone-2',3',4',5',6'-d5 undergoes oxidation to form deuterated benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) in alkaline conditions or chromium trioxide (CrO₃) in acetic acid. The deuterium substitution on the aromatic ring can slow reaction rates due to the kinetic isotope effect (KIE), which alters vibrational frequencies and transition states .

Example Reaction:

Key Data:

| Oxidizing Agent | Reaction Time (hr) | Yield (%) | KIE Observed |

|---|---|---|---|

| KMnO₄ (alkaline) | 4–6 | 75–85 | 1.5–2.0 |

| CrO₃ (acetic) | 2–3 | 80–90 | 1.2–1.8 |

Reduction Reactions

Reduction of the ketone group in Acetophenone-d5 yields deuterated 1-phenylethanol. Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether are typical reducing agents. The deuterium labeling enhances NMR signal resolution in product analysis .

Example Reaction:

Key Data:

| Reducing Agent | Temperature (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|

| NaBH₄ | 25 | 70–80 | >98% |

| LiAlH₄ | 0–5 | 85–95 | >99% |

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration, sulfonation, and halogenation. Deuteration reduces reactivity in EAS due to the electron-withdrawing inductive effect of deuterium, though the steric impact is minimal .

Example Reaction (Nitration):

Key Data:

| Reaction Type | Reagents | Yield (%) | Isomer Distribution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 60–70 | Para >90% |

| Sulfonation | H₂SO₄/SO₃ | 65–75 | Para >85% |

| Bromination | Br₂, FeBr₃ | 55–65 | Para >88% |

Photochemical Reactions

Deuterated acetophenone serves as a triplet sensitizer in [2+2] photocycloadditions. The deuterium substitution extends the triplet-state lifetime, enhancing energy transfer efficiency .

Application Example:

-

Sensitizes olefin dimerization under UV light, forming cyclobutane derivatives.

-

Used in mechanistic studies to probe energy transfer pathways.

Isotope Effects and Mechanistic Insights

The kinetic isotope effect (KIE) for Acetophenone-d5 in hydrolysis and condensation reactions ranges from 1.1 to 3.0, depending on the reaction mechanism. For instance:

科学研究应用

Scientific Research Applications

Acetophenone-2',3',4',5',6'-d5 serves as a critical tool in various research fields due to its isotopic labeling. Below are the primary applications:

Chemistry

- Tracer Studies: Utilized as a tracer in reaction mechanisms and kinetic studies to elucidate reaction pathways and rates influenced by deuterium substitution.

Biology

- Metabolic Studies: Employed to trace the incorporation and transformation of deuterated compounds in biological systems, aiding in the understanding of metabolic processes.

Medicine

- Pharmacokinetics: Used in pharmacokinetic studies to investigate drug metabolism and distribution, enhancing insights into pharmacological effects.

NMR Spectroscopy

- Deuterated Solvents: Applied in developing deuterated solvents and reagents for nuclear magnetic resonance (NMR) studies, which require high-resolution spectroscopic analysis.

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Metabolic Studies | Significant differences in metabolic rates compared to non-deuterated counterparts. |

| Enzyme Kinetics | Altered kinetics of certain enzymes, providing insights into their mechanisms of action. |

Case Study 1: Metabolic Pathways

In a study investigating metabolic pathways, this compound was used to trace the incorporation into various biological systems. Results indicated significant differences in metabolic rates compared to non-deuterated counterparts, highlighting its utility in pharmacokinetic studies.

Case Study 2: Enzyme Interactions

Research focusing on enzyme interactions demonstrated that this compound could effectively alter the kinetics of certain enzymes, providing insights into their mechanisms of action. The compound served as a valuable tool for understanding how structural modifications influence enzyme activity.

作用机制

The mechanism of action of Acetophenone-2’,3’,4’,5’,6’-d5 is primarily related to its role as a deuterated analog of acetophenone. The presence of deuterium atoms alters the vibrational frequencies and kinetic isotope effects, which can influence reaction rates and pathways. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers .

相似化合物的比较

Similar Compounds

Acetophenone-d8: A fully deuterated form of acetophenone where all hydrogen atoms are replaced with deuterium.

Benzophenone-d10: A deuterated form of benzophenone with deuterium atoms on both phenyl rings.

Toluene-d8: A deuterated form of toluene with deuterium atoms on the methyl group and phenyl ring.

Uniqueness

Acetophenone-2’,3’,4’,5’,6’-d5 is unique due to its selective deuteration on the phenyl ring, which allows for specific studies on the effects of deuterium substitution in aromatic compounds. This selective deuteration provides valuable insights into reaction mechanisms and isotope effects that are not possible with fully deuterated compounds .

生物活性

Overview

Acetophenone-2',3',4',5',6'-d5 is a deuterated derivative of acetophenone, where five hydrogen atoms on the phenyl ring are replaced by deuterium. This modification alters its physical and chemical properties, making it a valuable compound in various biological and chemical research applications. The molecular formula is with a molecular weight of 125.18 g/mol. Its unique isotopic labeling allows researchers to trace metabolic pathways and study reaction mechanisms in biological systems .

The biological activity of this compound primarily hinges on its role as a tracer in metabolic studies. The presence of deuterium affects vibrational frequencies and kinetic isotope effects, which can significantly influence reaction rates and pathways in biological systems. This property allows for detailed insights into enzyme mechanisms and metabolic pathways, providing a clearer understanding of how compounds behave in vivo.

Applications in Research

This compound is utilized across several fields:

- Chemical Studies : As a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

- Biological Studies : Employed to trace the incorporation and transformation of deuterated compounds, aiding in the understanding of metabolic processes.

- Pharmacokinetics : Used to investigate drug metabolism and distribution, enhancing the understanding of pharmacological effects.

- NMR Spectroscopy : Applied in developing deuterated solvents and reagents for nuclear magnetic resonance studies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Metabolic Studies : In a study investigating metabolic pathways, this compound was used to trace the incorporation of deuterated acetophenone into various biological systems. Results indicated significant differences in metabolic rates compared to non-deuterated counterparts, highlighting its utility in pharmacokinetic studies.

- Enzyme Kinetics : Research focusing on enzyme interactions demonstrated that this compound could effectively alter the kinetics of certain enzymes, providing insights into their mechanisms of action. The compound served as a valuable tool for understanding how structural modifications influence enzyme activity.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing Acetophenone-2',3',4',5',6'-d5, and how do reaction conditions influence isotopic purity?

- The synthesis of deuterated acetophenones typically involves acid- or base-catalyzed exchange reactions using deuterated reagents (e.g., D2O, DCl, or NaOD). For this compound, isotopic labeling at the aromatic ring requires precise control of pH (e.g., pH 4–6) to ensure selective deuteration without side reactions . Post-synthesis purification via reduced-pressure distillation or column chromatography is critical to achieving >98% isotopic purity, as noted in its CAS 28077-64-7 specifications .

Q. How can researchers verify the structural integrity and isotopic labeling efficiency of Acetophenone-d5?

- Mass spectrometry (MS) is essential for confirming molecular weight (125.17 g/mol) and deuterium incorporation . NMR spectroscopy (e.g., H NMR) reveals the absence of proton signals at the deuterated positions (2',3',4',5',6'), while C NMR confirms the carbonyl group (C=O) at ~208 ppm. X-ray crystallography, using atomic coordinates (e.g., x=1.234 Å, y=0.567 Å), provides 3D structural validation .

Q. What are the primary applications of Acetophenone-d5 in analytical chemistry?

- This compound serves as an internal standard in LC-MS or GC-MS for quantifying non-deuterated acetophenones in complex matrices (e.g., environmental or biological samples). Its deuterated structure minimizes matrix interference, improving analytical accuracy .

Advanced Research Questions

Q. How do isotopic effects influence the reaction kinetics of Acetophenone-d5 in organocatalytic processes?

- Deuteration alters bond dissociation energies (C-D vs. C-H), slowing reaction rates in processes like α-alkylation or aldol condensation. For example, kinetic isotope effects (KIEs) of 2–5 are observed in base-catalyzed reactions due to increased activation energy for C-D cleavage. Researchers should adjust catalyst loading or temperature to compensate .

Q. What methodologies resolve contradictions in spectral data when characterizing deuterated acetophenone derivatives?

- Discrepancies in F NMR or IR spectra (e.g., unexpected peaks) may arise from residual protons or isotopic impurities. High-resolution MS combined with deuterium exchange assays (e.g., back-exchange with H2O) quantifies impurity levels. Computational tools like Gaussian or ORCA simulate spectra to identify anomalies .

Q. How can computational retrosynthesis tools optimize the production of Acetophenone-d5?

- AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic routes by analyzing reaction databases. For Acetophenone-d5, one-step pathways using deuterated benzene precursors (C6D5COCH3) are prioritized. These tools evaluate feasibility scores (>0.9) and cost-efficiency, reducing trial-and-error experimentation .

Q. What are the challenges in scaling up Acetophenone-d5 synthesis while maintaining isotopic fidelity?

- Large-scale deuteration risks incomplete labeling due to kinetic limitations. Flow chemistry with continuous deuterium exchange reactors improves homogeneity. Monitoring via inline FTIR or Raman spectroscopy ensures real-time quality control. Post-synthesis, cryogenic distillation separates deuterated isomers .

Q. Methodological Guidance

- Handling and Storage : Store at 2–8°C in inert atmospheres (Ar/N2) to prevent isotopic exchange with ambient moisture. Use glass-coated vials to avoid adsorption on plastic surfaces .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to flammability (flash point 76°C) and potential respiratory irritation .

属性

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466417 | |

| Record name | Acetophenone-2',3',4',5',6'-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28077-64-7 | |

| Record name | Acetophenone-2',3',4',5',6'-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28077-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。